Geranylamine
Overview
Description
Geranylamine is a biologically active primary amine derived from the geranyl group. It plays a significant role in the synthesis and modification of various compounds within the realm of organic chemistry and biochemistry research . This compound is known for its versatility and importance in advancing scientific knowledge in both chemical and biological fields.
Biochemical Analysis
Biochemical Properties
Geranylamine participates in nucleophilic addition reactions, where its amine group serves as a nucleophile, enabling the formation of new bonds with electrophilic carbon atoms in target molecules . This property is exploited in synthetic organic chemistry to construct molecules with precise configurations and functionalities .
Cellular Effects
This compound derivatives have been found to have antitumor effects, inhibiting in vitro cell growth . These derivatives do not impact the cell cycle distribution at 24 hours, but a sub-G1 (apoptotic) peak of varying magnitude is seen in DNA histograms of cells treated with the derivatives for 48 hours .
Molecular Mechanism
The mechanism of action of this compound involves its participation in nucleophilic addition reactions, where its amine group serves as a nucleophile, enabling the formation of new bonds with electrophilic carbon atoms in target molecules . Geranyl aromatic sulfonamide compounds were found to bind to Complex III through several hydrogen bonds and π-interactions with crucial residues .
Temporal Effects in Laboratory Settings
This compound derivatives have been found to have strong antitumor effects, inhibiting in vitro cell growth . Although these derivatives had no impact on the cell cycle distribution at 24 hours, a sub-G1 (apoptotic) peak of varying magnitude was seen in DNA histograms of cells treated with the derivatives for 48 hours .
Metabolic Pathways
This compound may be employed as a starting reagent for the total synthesis of a naturally occurring guanidine alkaloid, Nitensidine D . It may also be used for the synthesis of 5-alkylamino- and 2,5-bis(alkylamino)-[1,4]-benzoquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranylamine can be synthesized through various methods. One common approach involves the condensation of geranyl chloride with ammonia or primary amines under controlled conditions. Another method includes the use of ethylenediamine as a linker, followed by condensation with chloroacetyl chloride or bromoacetyl chloride, and subsequent reduction .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical synthesis processes. These processes often involve the use of specialized equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Geranylamine undergoes various types of chemical reactions, including nucleophilic addition, substitution, and condensation reactions. Its amine group serves as a nucleophile, enabling the formation of new bonds with electrophilic carbon atoms in target molecules .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include chloroacetyl chloride, bromoacetyl chloride, and various aromatic heterocycles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving this compound include 5-alkylamino- and 2,5-bis(alkylamino)-[1,4]-benzoquinone, as well as various geranyl thiofuran-sulfonamide compounds .
Scientific Research Applications
Geranylamine finds applications in a wide range of scientific research fields:
Mechanism of Action
Geranylamine can be compared with other similar compounds, such as geranyl benzenesulfonamide and geranyl pyruvic amide. These compounds share similar structural features but differ in their specific chemical properties and biological activities . For instance, geranyl benzenesulfonamide compounds have been found to display considerable fungicidal activities, while geranyl pyruvic amide exhibits strong antitumor effects .
Comparison with Similar Compounds
- Geranyl benzenesulfonamide
- Geranyl pyruvic amide
- N-geranyl-p-pyruvaminobenzoic amide
- N,N’-digeranylmalic diamide
- N,N’-digeranyl-O-acetylmalic diamide
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZGMJNKXOLEM-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317828 | |
Record name | Geranylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-48-6, 35278-77-4 | |
Record name | Geranylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6246-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006246486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaprenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035278774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-dimethyl-2,6-octadienylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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